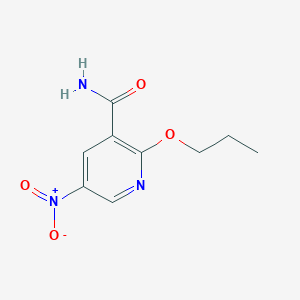
5-Nitro-2-propoxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-propoxypyridine-3-carboxamide: is a chemical compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position, a propoxy group (-OCH2CH2CH3) at the 2-position, and a carboxamide group (-CONH2) at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-propoxypyridine-3-carboxamide typically involves the nitration of 2-propoxypyridine followed by the introduction of the carboxamide group. One common method includes the following steps:
Nitration: 2-Propoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation: The resulting 5-nitro-2-propoxypyridine is then reacted with ammonia or an amine to form the carboxamide group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the nitration and amidation reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-propoxypyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to convert the nitro group to an amino group.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Amidation Reagents: Ammonia, primary or secondary amines.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in the formation of 5-amino-2-propoxypyridine-3-carboxamide.
Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-2-propoxypyridine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may serve as a model compound for investigating the biological activity of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-propoxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Nitro-2-methoxypyridine-3-carboxamide: Similar structure with a methoxy group instead of a propoxy group.
5-Nitro-2-ethoxypyridine-3-carboxamide: Similar structure with an ethoxy group instead of a propoxy group.
5-Nitro-2-butoxypyridine-3-carboxamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness: 5-Nitro-2-propoxypyridine-3-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
60524-18-7 |
|---|---|
Formule moléculaire |
C9H11N3O4 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
5-nitro-2-propoxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O4/c1-2-3-16-9-7(8(10)13)4-6(5-11-9)12(14)15/h4-5H,2-3H2,1H3,(H2,10,13) |
Clé InChI |
ZYBUAFVGOLHVFP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















